molecular formula C8H7BFNO2 B1440535 (7-fluoro-1H-indol-5-yl)boronic acid CAS No. 2077188-75-9

(7-fluoro-1H-indol-5-yl)boronic acid

Cat. No. B1440535
CAS RN: 2077188-75-9
M. Wt: 178.96 g/mol
InChI Key: OLFAOZWEUQTLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(7-fluoro-1H-indol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H7BFNO2 . It is a boronic acid derivative of 7-fluoroindole .


Synthesis Analysis

While specific synthesis methods for “(7-fluoro-1H-indol-5-yl)boronic acid” were not found, boronic acids are generally synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of “(7-fluoro-1H-indol-5-yl)boronic acid” is 178.96 g/mol . The structure includes a boronic acid group attached to the 5-position of a 7-fluoroindole ring .


Chemical Reactions Analysis

Boronic acids, such as “(7-fluoro-1H-indol-5-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of organoboron compounds with organic halides or pseudohalides to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(7-fluoro-1H-indol-5-yl)boronic acid” has a molecular weight of 178.96 g/mol . Specific physical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

C8H7BFNO2 C_8H_7BFNO_2 C8​H7​BFNO2​

and a molecular weight of 178.96 g/mol . It has garnered attention for its potential applications in various scientific research fields. Below is a comprehensive analysis of its unique applications across different scientific domains:

Cancer Research

7-Fluoro-1H-indol-5-yl-5-boronic acid: is being explored for its role in the synthesis of compounds that may act as inhibitors for certain types of cancer. For example, it can be used in the preparation of pyridinyl benzonaphthyridinones , which are potential inhibitors of the mTOR pathway, a critical component in the development and progression of various cancers .

Antiviral Agents

This compound has shown promise in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives. These derivatives have been studied for their potential as anti-HIV-1 agents, with molecular docking studies indicating their efficacy .

Neurological Disorders

Researchers are investigating the use of 7-Fluoro-1H-indol-5-yl-5-boronic acid in the creation of diazabicycloheptanes as affectors of the α7 neuronal nicotinic receptor. This receptor is implicated in various neurological disorders, and modulation of its activity could lead to new therapeutic strategies .

Enzyme Inhibition

The compound is a reactant in the synthesis of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase. This enzyme is involved in the mevalonate pathway, which is a target for treating diseases like osteoporosis and certain cancers .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, 7-Fluoro-1H-indol-5-yl-5-boronic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organopalladium compound can then form a new carbon-carbon bond with another organic compound .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, this compound could be involved in the synthesis of various biologically active compounds .

Pharmacokinetics

Like other boronic acids, it is likely to have good water solubility This property could potentially enhance its bioavailability

Result of Action

Given its potential role in suzuki–miyaura coupling reactions, it could contribute to the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized .

Action Environment

The action, efficacy, and stability of 7-Fluoro-1H-indol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of this compound could be influenced by factors such as light, heat, and pH .

properties

IUPAC Name

(7-fluoro-1H-indol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFAOZWEUQTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)F)NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-1H-indol-5-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-fluoro-1H-indol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(7-fluoro-1H-indol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(7-fluoro-1H-indol-5-yl)boronic acid
Reactant of Route 4
(7-fluoro-1H-indol-5-yl)boronic acid
Reactant of Route 5
(7-fluoro-1H-indol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(7-fluoro-1H-indol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.